Rhodamine B, for fluorescence

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

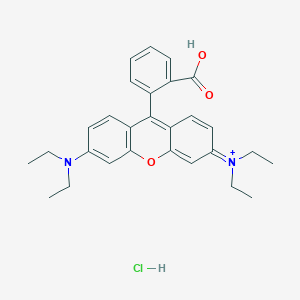

Rhodamine B is a chemical compound and a dye belonging to the xanthene class. It is widely used as a tracer dye within water to determine the rate and direction of flow and transport. Rhodamine B is known for its fluorescent properties, making it easily detectable with fluorometers. It is also used in biology as a staining fluorescent dye, often in combination with auramine O, to demonstrate acid-fast organisms, notably Mycobacterium .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodamine B can be synthesized through various methods. One common synthetic route involves the condensation of phthalic anhydride with 3-aminophenol, followed by alkylation with diethylamine. The reaction typically occurs under acidic conditions and requires heating to facilitate the formation of the xanthene ring structure .

Industrial Production Methods

In industrial settings, Rhodamine B is produced on a large scale using similar synthetic routes but optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Fluorescence Mechanism and pH-Dependent Equilibrium

Rhodamine B exists in two pH-dependent forms:

-

Open (fluorescent) form : Dominates in acidic conditions, characterized by a planar structure with extended conjugation.

-

Closed (spirolactone, non-fluorescent) form : Prevalent in alkaline conditions, where the lactone ring closes, disrupting conjugation .

| Property | Acidic Conditions (pH < 4) | Alkaline Conditions (pH > 8) |

|---|---|---|

| Fluorescence Intensity | High (quantum yield ~0.65) | Low (non-fluorescent) |

| Absorption Peak (nm) | 554 | 561 |

| Emission Peak (nm) | 576 | N/A |

The equilibrium shift is reversible, enabling Rhodamine B to act as a pH-sensitive probe .

Metal Ion-Induced Fluorescence Response

Rhodamine B derivatives exhibit selective fluorescence enhancement upon binding metal ions. A carboxymethyl chitosan-modified probe showed:

-

Fe³⁺ detection : Binding constant K=9.2×103M−1 via spirolactam ring opening .

-

Hg²⁺ interaction : Weak fluorescence at 585 nm in ethanol, but no response in aqueous media .

Mechanism :

RhB-spirolactam+Fe3+→Open-ring RhB(λem=583nm)

The process is reversible with EDTA treatment .

Degradation via Advanced Oxidation Processes (AOPs)

Rhodamine B undergoes oxidative degradation in AOPs, primarily through hydroxyl radical (HO∙) attack:

Ce(IV)/H₂O₂/Hydroxylamine System

-

Rate Constant : 2.91×10−2min−1 (pseudo-first-order).

-

Intermediates : Phthalic acid, malonic acid, terephthalic acid.

-

Mineralization : 63% TOC removal after 120 minutes.

Fe⁰/H₂O₂ Fenton System

-

Degradation Pathway :

-

Chromophore cleavage (λ=554nm).

-

N-deethylation (blue shift Δλ=6nm).

-

-

Efficiency : 80% decolorization in 60 minutes.

| System | Rate Constant (min⁻¹) | TOC Removal (%) |

|---|---|---|

| Ce(IV)/H₂O₂/HA | 2.91×10−2 | 63 |

| Fe⁰/H₂O₂ | 5.90×10−3 | 58 |

Photophysical Stability and Structural Modifications

Single-molecule fluorescence studies revealed:

-

N-Dealkylation : Single dealkylation (RhB-2) enhances photostability by 2–3× compared to fully alkylated Rhodamine B (RhB-1) .

-

pH Effects : Fluorescence intensity decreases at higher pH due to spirolactone formation .

| Rhodamine Form | Photobleaching Lifetime (s) | pH Stability Range |

|---|---|---|

| RhB-1 (Intact) | 0.8 ± 0.2 | 4.9–10.3 |

| RhB-2 (Single dealkyl) | 2.1 ± 0.4 | 4.9–10.3 |

Biological and Environmental Interactions

-

Nerve Imaging : Rhodamine B binds to neuronal cell membranes (SBR = 15.37 ± 0.68 at 8 nmol dose), with fluorescence peaking at 24 hours .

-

Amino Acid Probes : A triphenylamino-rhodamine B derivative detects amino acids via Michael addition, showing fluorescence at λem=556–578nm .

Oxidation Catalysis

Jacobsen catalyst-mediated oxidation in methanol achieves 95% Rhodamine B conversion (vs. 44% in acetonitrile) .

Key Findings:

-

Rhodamine B’s fluorescence is highly tunable via pH, metal ions, and structural modifications.

-

Degradation pathways are dominated by HO∙-induced chromophore cleavage and N-dealkylation.

-

Single dealkylation enhances photostability, critical for long-term imaging applications.

Experimental data underscores Rhodamine B’s versatility in both industrial applications and environmental remediation .

Scientific Research Applications

Rhodamine B has a wide range of applications in scientific research:

Chemistry: Used as a tracer dye in water flow studies and as a fluorescent marker in various chemical reactions.

Biology: Employed as a staining dye for visualizing cellular structures and microorganisms.

Medicine: Utilized in diagnostic assays and imaging techniques due to its fluorescent properties.

Industry: Applied in the textile, leather, paper printing, paint, colored glass, and plastic industries for its vibrant color and stability .

Mechanism of Action

Rhodamine B exerts its effects primarily through its fluorescent properties. The dye absorbs light at specific wavelengths and emits light at a longer wavelength, making it useful for fluorescence microscopy and other imaging techniques. The molecular targets and pathways involved include the binding of Rhodamine B to cellular structures, allowing for visualization under a fluorescence microscope .

Comparison with Similar Compounds

Rhodamine B is often compared with other xanthene dyes such as Rhodamine 6G and Rhodamine 123. While all these dyes share similar fluorescent properties, Rhodamine B is unique in its stability and wide range of applications. Rhodamine 6G is known for its higher fluorescence quantum yield, making it more suitable for certain applications, while Rhodamine 123 is used specifically for mitochondrial staining in biological research .

List of Similar Compounds

- Rhodamine 6G

- Rhodamine 123

- Tetraethylrhodamine

- Basic Violet 10

- Brilliant Pink B

Properties

Molecular Formula |

C28H32ClN2O3+ |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydrochloride |

InChI |

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H/p+1 |

InChI Key |

PYWVYCXTNDRMGF-UHFFFAOYSA-O |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.